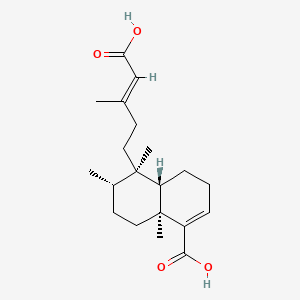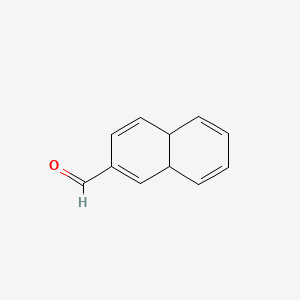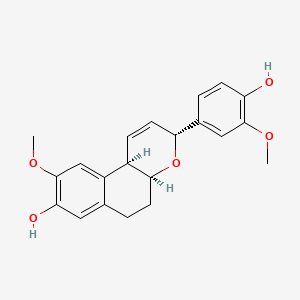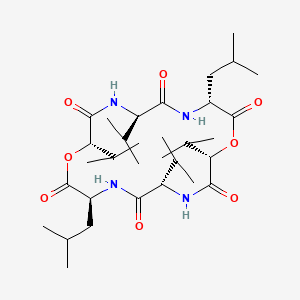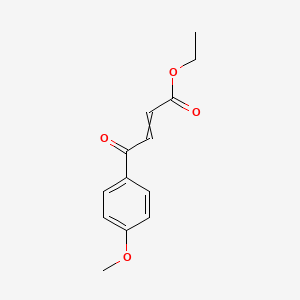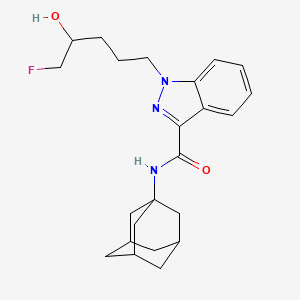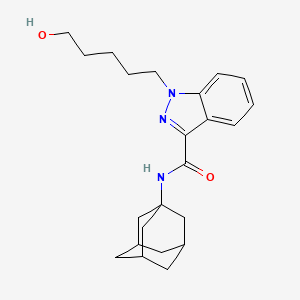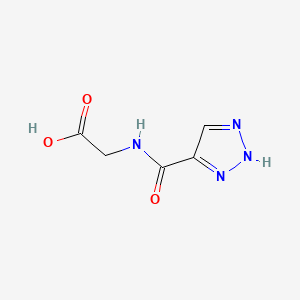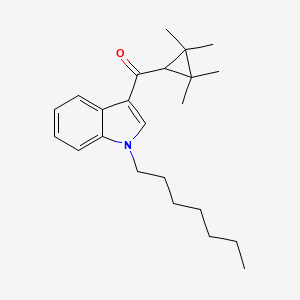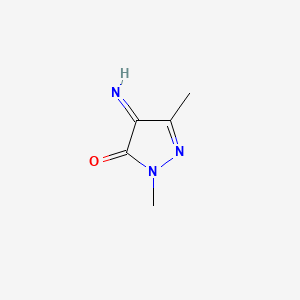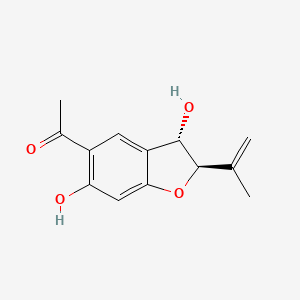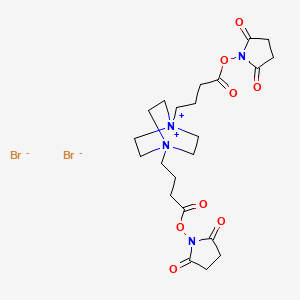
DC4 Crosslinker
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC4 Crosslinker is a mass spectrometry-cleavable crosslinking reagent . It is 18Å in length and contains two intrinsic positive charges . These charges allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay .
Synthesis Analysis
The synthesis and characterization of DC4 Crosslinker have been described in a study . It is a mass spectrometry-cleavable crosslinker containing cyclic amines . The DC4 Crosslinker addresses several challenges associated with the use of crosslinkers in mass spectrometry, particularly in complex mixtures .Molecular Structure Analysis
The molecular formula of DC4 Crosslinker is C22H32N4O8 • 2Br . Its formal name is 1,4-bis[4-[ (2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo [2.2.2]octane, dibromide . The SMILES representation of the molecule is O=C (ON1C (CCC1=O)=O)CCC [N+]23CC [N+] (CC3) (CCCC (ON4C (CCC4=O)=O)=O)CC2. [Br-]. [Br-] .Physical And Chemical Properties Analysis
DC4 Crosslinker is a crystalline solid . It is soluble in DMSO (11 mg/ml) and PBS (pH 7.2, 3 mg/ml) . The molecular weight of DC4 Crosslinker is 640.3 .Applications De Recherche Scientifique
Mass Spectrometry Cleavable Crosslinker
The DC4 Crosslinker is a mass spectrometry-cleavable crosslinking reagent . It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . This property makes it a valuable tool in mass spectrometry-based methods used to characterize protein structures and their interactions .
Protein Interaction Mapping
DC4 Crosslinker is used in mapping protein interactions and their dynamics . This is crucial to defining physiological states, building effective models for understanding cell function, and to allow more effective targeting of new drugs .
Determination of Protein-Protein Interaction Sites
Crosslinking studies using DC4 can estimate the proximity of proteins and determine sites of protein-protein interactions . This can provide a snapshot of dynamic interactions by covalently locking them in place for analysis .
Fragmentation into Component Peptides
Initial fragmentation events result in cleavage on either side of the positive charges so cross-linked peptides can be identified as pairs of ions separated by defined masses . This allows for the identification of the structures of the component peptides .
Further Fragmentation for Peptide Identification
The two intact peptide fragments from the initial fragmentation can be further fragmented to yield a series of b- and y- ions for peptide identification . This makes DC4 a valuable tool in peptide identification and protein analysis .
Stability and Reactivity
The DC4 crosslinking reagent is stable to storage, highly reactive, highly soluble (1 M solutions), quite labile to CID, and MS 3 results in productive backbone fragmentation . This makes it a practical and efficient tool in various research applications .
Mécanisme D'action
Target of Action
The primary targets of the DC4 Crosslinker are proteins . The DC4 Crosslinker is used in mass spectrometry studies to estimate the proximity of proteins and determine sites of protein-protein interactions . It has the potential to provide a snapshot of dynamic interactions by covalently locking them in place for analysis .
Mode of Action
The DC4 Crosslinker contains two intrinsic positive charges, which allow crosslinked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so crosslinked peptides are identified as pairs of ions separated by defined masses . The structures of the component peptides can then be robustly determined by MS3 because their fragmentation products rearrange to generate a mobile proton .
Biochemical Pathways
The DC4 Crosslinker affects the biochemical pathways related to protein interactions . By crosslinking proteins, it can influence the dynamics of protein interactions and alter the physiological states of cells . .
Pharmacokinetics
Its high reactivity, solubility, and stability to storage suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The DC4 Crosslinker’s action results in the fragmentation of crosslinked peptides into their component peptides . This allows for the identification of crosslinked peptides as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .
Action Environment
The action of the DC4 Crosslinker can be influenced by various environmental factors. It is known, though, that the DC4 Crosslinker is stable to storage .
Safety and Hazards
Orientations Futures
The DC4 Crosslinker has been characterized with model peptides to determine its fragmentation behavior in both electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) . It has been validated using the multimeric model protein aldolase . The development of transient crosslinking mass spectrometry involving a novel photoreactive crosslinker that can capture intermediate conformers is a potential future direction .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAJFDEYIAPKX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?
A1: The DC4 crosslinker belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

